molecular formula C5H12N2O B1297604 2,2-Dimethylpropionic acid hydrazide CAS No. 42826-42-6

2,2-Dimethylpropionic acid hydrazide

Cat. No.: B1297604
CAS No.: 42826-42-6
M. Wt: 116.16 g/mol
InChI Key: OARJXUPBZNUYBG-UHFFFAOYSA-N
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Scientific Research Applications

Organic Synthesis

2,2-Dimethylpropionic acid hydrazide is widely used as a reagent in organic synthesis. It plays a crucial role in the formation of hydrazones and Schiff bases, which are important intermediates in the synthesis of various organic compounds. The compound's unique hydrazide functional group facilitates these reactions, making it valuable for creating complex molecules.

Proteomics

In the field of proteomics, this compound serves as a biochemical reagent for the specific biotinylation of cysteine residues in proteins. This biotinylation allows for subsequent applications in proteomic analyses, such as affinity purification and mass spectrometry. The ability to selectively label proteins enhances the study of protein interactions and functions.

Research indicates that this compound exhibits potential biological activities:

  • Histone Deacetylase Inhibition : The compound has been identified as an inhibitor of histone deacetylases (HDACs), which are crucial targets in cancer therapy. Its structure may enhance binding affinity to HDACs, suggesting its potential as a therapeutic agent.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects against resistant strains like MRSA. Preliminary studies suggest that this compound may exhibit similar activities .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various acylhydrazones derived from hydrazides, including derivatives of this compound. The results indicated that some synthesized compounds displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics in certain tests .

Case Study 2: Cancer Therapeutics

In another research effort focusing on histone deacetylase inhibition, derivatives of this compound were evaluated for their potential anti-cancer properties. The study highlighted the compound's ability to induce apoptosis in cancer cell lines via HDAC inhibition, marking it as a candidate for further pharmacological studies.

Biological Activity

2,2-Dimethylpropionic acid hydrazide, also known as pivalic acid hydrazide or pivaloylhydrazine, is a small organic compound with the chemical formula C5_5H12_{12}N2_2O. This compound has garnered interest in various fields due to its potential biological activities, particularly in proteomics and medicinal chemistry. It is synthesized primarily through the reaction of pivaloyl chloride with hydrazine hydrate and has notable applications in biochemical research.

  • Molecular Formula : C5_5H12_{12}N2_2O
  • Molecular Weight : 116.16 g/mol
  • Melting Point : 65 °C
  • Boiling Point : 113 °C at 12 Torr

The structure of this compound includes a hydrazide functional group that is significant for its reactivity and biological interactions.

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:

  • Histone Deacetylase Inhibition : Hydrazides are known inhibitors of histone deacetylases (HDACs), which are vital in regulating gene expression and are important targets in cancer therapy. The unique structure of this compound may enhance its binding affinity to HDACs, making it a candidate for further pharmacological studies.
  • Biotinylation of Proteins : This compound serves as a biochemical reagent for the specific biotinylation of cysteine residues in proteins, facilitating downstream proteomic applications .
  • Antimicrobial and Anti-inflammatory Properties : Similar compounds have been explored for their potential antimicrobial and anti-inflammatory effects, suggesting that this compound may exhibit similar activities .

Anticancer Activity

Recent studies have indicated that derivatives of hydrazides can exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study on related hydrazides demonstrated significant cytotoxic effects on cancer cell lines, suggesting that this compound could be further investigated for similar actions .

Antimicrobial Activity

Research has shown that compounds with hydrazide functionalities can possess antibacterial properties. A comparative study highlighted that increasing lipophilicity in acylhydrazones correlates with enhanced antibacterial activity. This suggests that structural modifications to this compound could lead to improved antimicrobial efficacy .

Summary of Biological Activities

Activity Type Description
HDAC InhibitionPotential role in cancer therapy through gene expression modulation
BiotinylationUsed as a reagent for protein modification in proteomics
AntimicrobialPossible antibacterial properties warranting further investigation
Anti-inflammatoryPotential effects based on structural similarities with known anti-inflammatory agents

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 2,2-Dimethylpropionic acid hydrazide, and how is purity confirmed?

  • Methodology : React 2,2-dimethylpropionic acid (pivalic acid) with hydrazine hydrate under reflux conditions in ethanol for 5–6 hours. After solvent evaporation, recrystallize the product to enhance purity. Confirm purity via elemental analysis (±0.4% deviation from theoretical C, H, N values) and spectroscopic techniques (e.g., NMR for functional group identification and IR for carbonyl/hydrazide bond validation) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Use elemental analysis for empirical formula verification. Employ mass spectrometry (MS) for molecular weight confirmation (116.16 g/mol). Measure melting point (literature range: 155–158°C for analogous hydrazides) and solubility in polar solvents (e.g., ethanol, DMSO). Structural elucidation via 1H^{1}\text{H}-NMR (e.g., singlet for tert-butyl protons) and 13C^{13}\text{C}-NMR (carbonyl resonance ~170 ppm) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology : Store in airtight containers under inert gas (N2_2/Ar) at 4°C to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid prolonged exposure to moisture or acidic/basic conditions due to hydrazide group reactivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant potential of this compound in lipid oxidation models?

  • Methodology : Use the Rancimat test (ASTM D6185) to measure induction periods of lipid esters (e.g., rapeseed oil methyl ester) with/without the compound. Compare against commercial antioxidants (e.g., BHT). Include concentration gradients (0.1–1.0 wt%) to establish dose-response relationships and address data gaps in prior studies .

Q. What strategies optimize the synthesis yield of hydrazide derivatives in complex organic reactions?

  • Methodology : Optimize stoichiometry (1:1.2 molar ratio of acid to hydrazine), solvent polarity (ethanol > methanol for solubility), and reaction time (5–8 hours). Use Dean-Stark traps for water removal in reflux systems. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity products .

Q. How can computational methods enhance the design of hydrazide-based enzyme inhibitors?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., monoamine oxidase-B). Validate predictions with in vitro assays (IC50_{50} measurements). Use QSAR models to correlate substituent effects (e.g., tert-butyl groups) with bioactivity .

Q. What advanced applications exist for hydrazide-functionalized materials in glycoproteomics?

  • Methodology : Synthesize core-shell magnetic nanoparticles (Fe3_3O4_4@PMAH) functionalized with hydrazide groups. Use these to enrich N-glycopeptides from biological samples (e.g., serum) via Schiff base formation. Analyze enriched peptides via LC-MS/MS, achieving >80% specificity for glycoprotein identification .

Q. How do structural modifications of hydrazides influence their efficacy as polymer nucleating agents?

  • Methodology : Compare crystallization temperatures (TcT_c) of poly(L-lactic acid) (PLA) with varying hydrazide derivatives (e.g., benzoylhydrazide vs. alkyl-substituted analogs). Use DSC to measure TcT_c and enthalpy changes. Decamethylenedicarboxylic dibenzoylhydrazide increases PLA TcT_c by 10°C, enhancing heat resistance .

Q. How should researchers address contradictions in antioxidant studies, such as inconsistent concentration effects?

  • Methodology : Replicate experiments with rigorous control of antioxidant concentrations (0.05–2.0 wt%). Use statistical tools (ANOVA, Tukey’s HSD) to identify significant differences. Publish raw datasets to facilitate meta-analyses and resolve literature discrepancies .

Q. Methodological Tables

Table 1. Key Analytical Techniques for Hydrazide Characterization

TechniqueApplicationExample DataReference
Elemental AnalysisVerify C, H, N compositionC: 51.7%, H: 10.4%, N: 24.1%
1H^{1}\text{H}-NMRConfirm tert-butyl group (δ 1.2 ppm)Singlet at 1.2 ppm (9H)
HPLCAssess purity (>98%)Retention time: 6.7 min

Table 2. Comparative Antioxidant Performance in Rancimat Test

CompoundInduction Period (h)Concentration (wt%)Reference
This compound18.50.5
BHT22.10.5
Untreated control3.7-

Properties

IUPAC Name

2,2-dimethylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3)4(8)7-6/h6H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARJXUPBZNUYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337861
Record name PIVALIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42826-42-6
Record name 2,2-Dimethylpropanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42826-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PIVALIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2,2-dimethyl-, hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

2,2-Dimethylpropionic acid hydrazide
2,2-Dimethylpropionic acid hydrazide
2,2-Dimethylpropionic acid hydrazide
2,2-Dimethylpropionic acid hydrazide
2,2-Dimethylpropionic acid hydrazide
2,2-Dimethylpropionic acid hydrazide

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